molecular formula C22H25N3O2 B2660883 3-(4-Benzylpiperazin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione CAS No. 354786-18-8

3-(4-Benzylpiperazin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B2660883
CAS No.: 354786-18-8
M. Wt: 363.461
InChI Key: HNBSRHPXOYJKFH-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the reaction of benzylpiperazine with appropriate reagents to form the piperazine ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(4-Benzylpiperazin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione may be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of various chemicals, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-(4-Benzylpiperazin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 3-(4-Benzylpiperazin-1-yl)propan-1-amine

  • 3-(4-Benzylpiperazin-1-yl)propan-1-one

  • 3-(4-Benzylpiperazin-1-yl)propan-1-ol

Uniqueness: 3-(4-Benzylpiperazin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione is unique due to its specific structural features, including the pyrrolidine-2,5-dione moiety and the 4-methylphenyl group

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Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-17-7-9-19(10-8-17)25-21(26)15-20(22(25)27)24-13-11-23(12-14-24)16-18-5-3-2-4-6-18/h2-10,20H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBSRHPXOYJKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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